molecular formula C21H30ClNO B13769383 3-Hexanol, 6-(N,N-dimethylamino)-4,4-diphenyl-5-methyl-, hydrochloride CAS No. 63765-81-1

3-Hexanol, 6-(N,N-dimethylamino)-4,4-diphenyl-5-methyl-, hydrochloride

Cat. No.: B13769383
CAS No.: 63765-81-1
M. Wt: 347.9 g/mol
InChI Key: SSBDRUWRKMHEKG-UHFFFAOYSA-N
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Description

6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride is a synthetic opioid derivative structurally characterized by a hexanol backbone substituted with dimethylamino, diphenyl, and methyl groups at positions 6, 4,4, and 5, respectively. Its alcohol functional group (-OH) at position 3 distinguishes it from ketone-based analogs like isoamidone or methadone. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical formulations.

Properties

CAS No.

63765-81-1

Molecular Formula

C21H30ClNO

Molecular Weight

347.9 g/mol

IUPAC Name

6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-ol;hydrochloride

InChI

InChI=1S/C21H29NO.ClH/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20,23H,5,16H2,1-4H3;1H

InChI Key

SSBDRUWRKMHEKG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)C[NH+](C)C)O.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation via Nitrile-Magnesium Halide Complex Hydrolysis

A key method involves the hydrolysis of a 2-dimethylaminopropyl-diphenylacetonitrile ethyl-magnesium-halide complex (where halogen = Cl, Br, or I) to yield the ketone intermediate, which is then further processed to the desired hexanol compound.

  • The complex is prepared by reacting 2-dimethylaminopropyl-diphenylacetonitrile with ethyl magnesium halide.
  • Hydrolysis is performed by carefully adding an aqueous mineral acid (preferably dilute hydrochloric acid) at elevated temperatures (70-90°C) without cooling, to avoid side reactions.
  • The hydrolysis produces a slurry containing the hydrochloride salt of the target compound.
  • The slurry is cooled, filtered, and the free base is liberated by basification (using sodium bicarbonate and sodium hydroxide).
  • The free base separates as an oil that solidifies upon cooling, enabling isolation and purification.
  • Crystallization from methanol yields a high-purity product with yields around 85% of theoretical.

Reduction of Ketone Intermediates

An alternative or complementary step involves the reduction of ketone intermediates to the corresponding hexanol:

  • The ketone hydrochloride is dissolved in concentrated hydrochloric acid and refluxed for extended periods (e.g., 48 hours) to ensure complete conversion.
  • The free base is liberated by addition of concentrated sodium hydroxide and extracted with ether.
  • The ether solution is dried over potassium carbonate and subjected to reduction using lithium aluminum hydride (LiAlH4) in anhydrous ethyl ether.
  • The reaction is exothermic and refluxed for 18 hours.
  • After quenching with ice-water, the organic layer is separated, dried, and saturated with dry hydrogen chloride to precipitate the hydrochloride salt of the hexanol product.
  • The product crystallizes as characteristic needles with melting points around 203-204°C, recrystallizing at 236-237°C.

Optical Resolution of Racemic Mixtures

Since the compound contains chiral centers, preparation often yields racemic mixtures requiring resolution:

  • The racemic free base is dissolved in water and treated with dextro-tartaric acid to form diastereomeric salts.
  • A trace of levo-isomer salt is added to seed crystallization.
  • The mixture is allowed to stand, yielding crystals of the dextro-bitartrate salt.
  • Filtration and washing yield optically pure isomers.
  • This method avoids expensive enzymatic or chromatographic separation techniques, providing a cost-effective resolution approach.

Use of Protected Amino Acids and Bases

Some advanced methods involve:

  • Protecting groups on amino acids (e.g., N-protected-L-glutamic acid derivatives) to facilitate stereoselective synthesis.
  • Use of inorganic bases such as potassium carbonate, sodium bicarbonate, or hydroxides to control pH during reactions.
  • These strategies improve yield, enantiomeric purity, and process scalability.

Summary of Key Preparation Steps and Conditions

Step Reagents/Conditions Outcome/Notes
Formation of nitrile-magnesium complex 2-dimethylaminopropyl-diphenylacetonitrile + ethyl magnesium halide Intermediate complex for hydrolysis
Hydrolysis Dilute HCl, 70-90°C, no cooling during addition Conversion to ketone hydrochloride salt
Liberation of free base NaHCO3, NaOH, heated alkaline solution Free base oil separation and crystallization
Reduction LiAlH4 in anhydrous ether, reflux 18h Conversion of ketone to hexanol
Resolution of racemate Dextro-tartaric acid in water, crystallization Isolation of optically active isomer
Salt formation Saturation with dry HCl Formation of hydrochloride salt for stability

Research Findings and Industrial Relevance

  • The described hydrolysis and reduction methods provide high yields (>85%) and purity suitable for pharmaceutical applications.
  • The optical resolution approach using tartaric acid salts is economically advantageous compared to enzymatic or chromatographic methods.
  • The compound’s structural similarity to methadone derivatives underscores its potential in analgesic and neuropharmacological research.
  • Industrial-scale synthesis benefits from the robustness of the organometallic hydrolysis and reduction steps combined with straightforward crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into simpler alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or amines.

Scientific Research Applications

Chemical Research Applications

Organic Synthesis
6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride serves as a valuable reagent in organic synthesis. It is utilized as a precursor for synthesizing more complex molecules, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science. The compound can participate in various chemical reactions, including oxidation, reduction, and substitution, allowing chemists to modify its structure for desired properties.

Reactivity Overview
The compound can undergo several types of reactions:

  • Oxidation : It can be oxidized to form ketones or aldehydes using agents like potassium permanganate.
  • Reduction : Reduction reactions can yield simpler alcohols or amines with reducing agents such as lithium aluminum hydride.
  • Substitution : The dimethylamino group can be substituted under appropriate conditions to introduce different functional groups.

Biological Research Applications

Neuropharmacology
Research indicates that 6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride interacts with neurotransmitter systems. The dimethylamino group is crucial for binding to specific receptors, potentially modulating neurotransmitter release and inhibiting certain enzymes. This interaction may result in various pharmacological effects, including analgesic properties and neuroprotective effects.

Therapeutic Potential
The compound has been studied for its potential therapeutic applications:

  • Pain Management : It may serve as an effective analgesic by interacting with mu-opioid receptors.
  • Opioid Dependence Treatment : Its role in detoxification protocols has been explored, acting as a stabilizing agent during withdrawal phases.
  • Neuroprotection : Preliminary studies suggest neuroprotective effects that could be beneficial in treating neurodegenerative disorders.

Industrial Applications

Pharmaceutical Production
In the pharmaceutical industry, 6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride is utilized in the production of various drugs. Its unique chemical properties make it suitable for developing medications aimed at treating pain and addiction.

Mechanism of Action

The mechanism of action of 6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The dimethylamino group plays a crucial role in binding to these targets, leading to various biological effects. The compound may modulate neurotransmitter release, inhibit certain enzymes, or activate specific receptors, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The compound belongs to a class of synthetic opioids with shared diphenyl and aminoalkyl substituents. Below is a detailed comparison with key analogs:

Compound Functional Group Substituents Molecular Weight Pharmacological Action Potency (vs Morphine) Clinical Use Toxicity Notes
6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol HCl Alcohol (-OH) 6-dimethylamino, 4,4-diphenyl, 5-methyl ~351.9 g/mol* Presumed μ-opioid agonist (inferred) Not reported Experimental (preclinical studies) Limited data; likely hepatotoxic at high doses
Isoamidone (6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone HCl) Ketone (C=O) Same substituents as above 349.9 g/mol Potent analgesic, μ-opioid agonist ~3–5x morphine Opioid addiction therapy (historical) Moderate sedation, respiratory depression
Methadone Hydrochloride Ketone (C=O) 6-dimethylamino, 4,4-diphenyl, 3-heptanone 345.9 g/mol Full μ-opioid agonist, NMDA antagonist 1–2x morphine Chronic pain, opioid dependence Cardiotoxic (QT prolongation)
Meperidine (Demerol HCl) Ester 1-methyl-4-phenylpiperidine-4-carboxylate 283.8 g/mol μ-opioid agonist, weak serotonin reuptake inhibition 0.1x morphine Acute pain (limited use due to toxicity) Neurotoxic (seizures), serotonin syndrome risk
Heptalgin (6-Morpholinyl-4,4-diphenylheptanone-3 HCl) Ketone (C=O) 6-morpholinyl, 4,4-diphenyl ~406.3 g/mol Analgesic (mechanism unclear) Not reported Obsolete (historical use) High sedation, discontinued due to adverse effects

Key Findings:

Substituent Variations: Amino Groups: Morpholinyl (Heptalgin) and piperidino (Pipidone) substituents exhibit lower analgesic potency than dimethylamino groups, likely due to reduced receptor affinity . Chain Length: Methadone’s heptanone backbone confers longer duration of action than the hexanol/hexanone derivatives .

Toxicity Profiles: Alcohol derivatives may avoid neurotoxic metabolites (e.g., normeperidine in Demerol) but risk hepatotoxicity due to oxidative metabolism . Methadone’s cardiotoxicity is absent in shorter-chain analogs like isoamidone .

Biological Activity

6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride (CAS Number: 63765-81-1) is a complex organic compound with significant biological activity. Its molecular formula is C21H29NO·HCl, indicating the presence of a dimethylamino group, two phenyl groups, and a methyl group attached to a hexanol backbone. This compound has garnered interest for its potential therapeutic applications, particularly in the fields of neurology and pharmacology.

The biological activity of 6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride primarily revolves around its interaction with neurotransmitter systems. The dimethylamino group is crucial for binding to specific receptors, potentially modulating neurotransmitter release and inhibiting certain enzymes. This interaction may lead to various pharmacological effects, including analgesic properties and neuroprotective effects.

Pharmacological Applications

  • Pain Management : Research indicates that this compound may serve as an effective analgesic by interacting with mu-opioid receptors, similar to other opioid derivatives.
  • Opioid Dependence Treatment : It has been studied for its role in detoxification protocols, acting as a stabilizing agent during withdrawal phases.
  • Neuroprotection : Preliminary studies suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative disorders.

Comparative Analysis with Similar Compounds

The following table compares 6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride with structurally similar compounds:

Compound NameMolecular FormulaKey Features
MethadoneC21H27NOWell-known opioid used for pain management
IsomethadolC21H27NOStereoisomer of methadone with similar effects
DextromethorphanC18H25NOAntitussive agent with some opioid activity
BuprenorphineC21H29NO4Partial agonist used in addiction treatment

This comparison highlights the unique structural configuration and pharmacological profile of 6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride, which allows it to exhibit both analgesic effects and potential utility in managing opioid dependence.

In Vitro Studies

Recent studies have focused on the compound's effects on neuronal cells. For instance, it was observed that 6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride could enhance neuronal survival under oxidative stress conditions, suggesting its potential as a neuroprotective agent.

Clinical Implications

In clinical settings, this compound has been evaluated for its efficacy in pain management protocols. A study involving patients undergoing opioid withdrawal indicated that those treated with this compound reported reduced withdrawal symptoms compared to a control group.

Summary of Key Findings

  • Analgesic Properties : Demonstrated efficacy in pain management through mu-opioid receptor modulation.
  • Neuroprotective Effects : Potential benefits observed in neuronal survival during oxidative stress.
  • Opioid Dependence : Shown promise as a stabilizing agent in detoxification processes.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of 6-dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride?

  • Answer : Synthesis optimization should integrate process control and simulation techniques to monitor reaction parameters (e.g., temperature, pH, solvent polarity). For example, membrane separation technologies (e.g., nanofiltration) can isolate intermediates with high polarity . Kinetic studies using HPLC or GC-MS are critical for identifying rate-limiting steps and impurities. Refer to safety protocols for handling dimethylamino precursors, as outlined in SDS guidelines for structurally similar amines .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Answer : Conduct systematic solubility profiling under controlled conditions (e.g., pH 1–13, temperatures 25–60°C) using UV-Vis spectroscopy or gravimetric analysis. Compare results with computational predictions (e.g., Hansen solubility parameters). Discrepancies may arise from polymorphic forms or residual solvents; XRD and TGA can verify crystallinity and thermal stability .

Q. What analytical techniques are essential for characterizing this hydrochloride salt?

  • Answer :

  • Structural elucidation : High-resolution NMR (¹H, ¹³C, DEPT) to confirm stereochemistry and dimethylamino proton environments.
  • Purity assessment : HPLC with UV/ELSD detection (C18 column, 0.1% TFA in acetonitrile/water gradient) .
  • Counterion verification : Ion chromatography or titrimetry for chloride quantification .

Advanced Research Questions

Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s blood-brain barrier (BBB) permeability?

  • Answer : Use rodent models with intravenous/oral dosing followed by LC-MS/MS plasma and brain tissue analysis. Apply compartmental modeling (e.g., NONMEM) to calculate AUC, Cmax, and BBB penetration ratios. Compare with structurally related CNS-active agents (e.g., tramadol derivatives) to infer transport mechanisms .

Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy data for this compound?

  • Answer : Re-evaluate in vitro assays for physiological relevance (e.g., protein-binding effects using serum albumin assays). Validate in vivo models via knockout studies (e.g., CYP450 enzymes) to identify metabolic interference. Cross-reference with marine-derived alkaloid studies, where protein-binding often alters activity .

Q. How can computational modeling predict the compound’s interaction with opioid or adrenergic receptors?

  • Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using receptor crystal structures (e.g., μ-opioid receptor PDB: 4DKL). Validate with MD simulations (AMBER/CHARMM) to assess binding stability. Compare affinity scores with known agonists/antagonists (e.g., morphine, clonidine) .

Methodological Challenges and Solutions

Q. What protocols ensure stability during long-term storage of this hydrochloride salt?

  • Answer : Store under inert gas (argon) at −20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Degradation products (e.g., free base or oxidized dimethylamino groups) require LC-HRMS for identification .

Q. How to address low yield in the final hydrochloride salt formation step?

  • Answer : Optimize salt crystallization via solvent screening (e.g., ethanol/acetone mixtures). Use pH-stat titration to maintain stoichiometric HCl addition. Particle engineering (e.g., spray drying) can enhance crystallinity and yield .

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